molecular formula C10H11N3O2 B13627158 6,7-Dimethoxyquinazolin-2-amine

6,7-Dimethoxyquinazolin-2-amine

Cat. No.: B13627158
M. Wt: 205.21 g/mol
InChI Key: CRWMZDHTXVSMFO-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinazolin-2-amine is a heterocyclic aromatic compound belonging to the quinazoline family This compound is characterized by its two methoxy groups attached to the benzene ring and an amine group at the second position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinazolin-2-amine typically involves multiple steps starting from readily available precursors. One common method involves the nitration of 3,4-dimethoxybenzene to produce 3,4-dimethoxynitrobenzene. This intermediate is then subjected to hydrogenation to yield 3,4-dimethoxyaniline. The subsequent steps involve carbamidation with triphosgene and cyanamide to form 3,4-dimethoxyphenyl cyano carbamide, followed by cyclohydrolysis using phosphorus pentachloride and phosphorus oxychloride to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves optimizing reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and advanced purification techniques ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethoxyquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has shown promise as a lead compound in the development of anticancer and antihypertensive agents.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinazolin-2-amine involves its interaction with specific molecular targets. It acts as an inhibitor of various enzymes, including protein kinases and cyclin-dependent kinases. By binding to the active sites of these enzymes, the compound disrupts their normal function, leading to altered cellular processes. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of key enzymes can prevent the proliferation of cancer cells .

Comparison with Similar Compounds

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline
  • 6,7-Dimethoxy-4-quinazolinamine
  • 2-Chloro-6,7-dimethoxyquinazolin-4-amine

Comparison: 6,7-Dimethoxyquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in enzyme inhibition assays. This uniqueness makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6,7-dimethoxyquinazolin-2-amine

InChI

InChI=1S/C10H11N3O2/c1-14-8-3-6-5-12-10(11)13-7(6)4-9(8)15-2/h3-5H,1-2H3,(H2,11,12,13)

InChI Key

CRWMZDHTXVSMFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=NC(=N2)N)OC

Origin of Product

United States

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